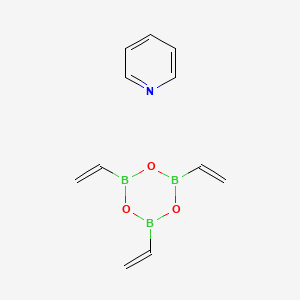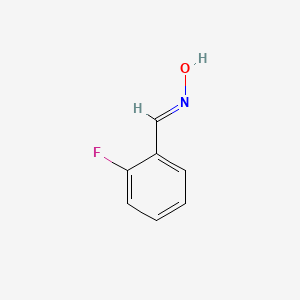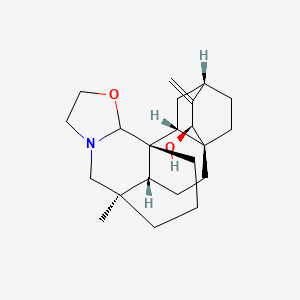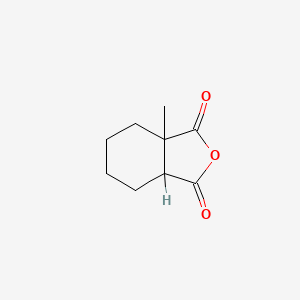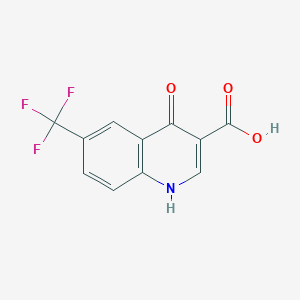![molecular formula C11H14BrMgNO B3415928 Bromo[4-(4-morpholinylmethyl)phenyl]magnesium CAS No. 480424-75-7](/img/structure/B3415928.png)
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium
Overview
Description
“Bromo[4-(4-morpholinylmethyl)phenyl]magnesium” is a complex organic compound. It is a Grignard reagent, which is a class of organomagnesium compounds that are commonly used in organic chemistry for synthesis .
Synthesis Analysis
This compound is used as a reagent in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .Molecular Structure Analysis
The molecular formula of “Bromo[4-(4-morpholinylmethyl)phenyl]magnesium” is C11H14BrMgNO . The molecular weight is 280.44 g/mol . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
As a Grignard reagent, “Bromo[4-(4-morpholinylmethyl)phenyl]magnesium” can participate in a variety of chemical reactions. It is particularly useful in the synthesis of CDy5, a fluorescent chemical probe .Physical And Chemical Properties Analysis
“Bromo[4-(4-morpholinylmethyl)phenyl]magnesium” is a highly flammable liquid and vapor . It has a boiling point of 65 °C (lit.) and a density of 0.926 g/mL at 25 °C (lit.) .Scientific Research Applications
Advanced Materials and Engineering
Magnesium-based compounds are extensively researched for their unique properties and applications in materials science. For instance, magnesium oxide (MgO) nanoparticles have attracted attention due to their hygroscopic nature, high thermal stability, and potential uses in medicine, agriculture, and industry due to their non-toxicity and environmental friendliness (Hornak, 2021). These nanoparticles can be synthesized through various chemical or physical methods, offering a wide range of applications due to their unique material properties.
Biodegradable Materials in Medicine
The biocompatibility and biodegradability of magnesium-based materials have made them a subject of interest in medical applications, particularly as biodegradable implants. Advances in magnesium alloys and their surface coatings have been reviewed for their application in cardiovascular stents, highlighting the strategies for preparing functionalized coatings to regulate degradation behavior and biofunctionality (Zhao-Qi Zhang et al., 2021). This illustrates the potential of magnesium-based materials to be used in a range of biomedical applications, from orthopedic implants to cardiovascular stents, due to their suitable mechanical properties and excellent biocompatibility.
Corrosion Resistance and Environmental Applications
Research on magnesium alloys has also focused on improving their corrosion resistance for broader applications. The role of alloying elements in enhancing the corrosion resistance of magnesium alloys has been reviewed, emphasizing the chemistry-corrosion link and highlighting approaches towards retarding corrosion through metallurgical means (Gusieva et al., 2015). Such advances are crucial for the use of magnesium-based materials in environments where corrosion resistance is paramount for durability and performance.
Mechanism of Action
Safety and Hazards
“Bromo[4-(4-morpholinylmethyl)phenyl]magnesium” is considered hazardous. It is highly flammable and may form explosive peroxides . It reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .
properties
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h2-5H,6-10H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBMADPVNVWTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo[4-(4-morpholinylmethyl)phenyl]magnesium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



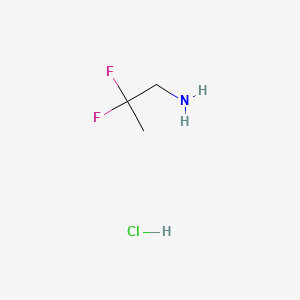

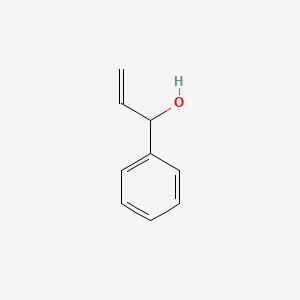
![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)


